Bienvenue dans la boutique en ligne BenchChem!

3-(4-Chloro-3-methylphenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one

Lipophilicity Membrane Permeability Drug-like Properties

Procure 3-(4-Chloro-3-methylphenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one (CAS 1024547-41-8) to access a uniquely polarized aryl system unattainable with des-chloro or des-methyl analogs. The concurrent 4-Cl (electron-withdrawing) and 3-Me (electron-donating) substituents create a distinctive electronic profile influencing logP (XLogP3=3.5), H-bond capacity (1 HBD, 3 HBA), and a defined halogen bonding vector critical for SAR exploration at CNS targets. With only 1 rotatable bond, TPSA 41.5 Ų, and MW 288.77 g/mol, this fragment is ideally suited for FBDD campaigns and experimental ADME model validation. Available at 95% purity; request quotation for 10–250 mg scale. Research use only.

Molecular Formula C16H17ClN2O
Molecular Weight 288.78
CAS No. 1024547-41-8
Cat. No. B2862853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chloro-3-methylphenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one
CAS1024547-41-8
Molecular FormulaC16H17ClN2O
Molecular Weight288.78
Structural Identifiers
SMILESCC1CC2=C(CC(=NN2)C3=CC(=C(C=C3)Cl)C)C(=O)C1
InChIInChI=1S/C16H17ClN2O/c1-9-5-15-12(16(20)6-9)8-14(18-19-15)11-3-4-13(17)10(2)7-11/h3-4,7,9,19H,5-6,8H2,1-2H3
InChIKeyBGAHDUVMRXOICD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chloro-3-methylphenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one (CAS 1024547-41-8): Chemical Identity and Procurement Baseline


3-(4-Chloro-3-methylphenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one (CAS 1024547-41-8) is a synthetic heterocyclic compound belonging to the pentahydrocinnolin-5-one class, characterized by a partially saturated cinnoline core bearing a 4-chloro-3-methylphenyl substituent at position 3 and a methyl group at position 7 [1]. Its molecular formula is C₁₆H₁₇ClN₂O with a molecular weight of 288.77 g/mol, and it is supplied as a research chemical with typical purity of 95% [1]. This compound is listed in the PubChem database (CID 5158560) and is available from specialty chemical suppliers including Biosynth and AK Scientific for research-only applications . As a member of the cinnoline family, it shares the benzopyridazine scaffold that has been explored for diverse pharmacological activities [2], though published biological data specific to this compound remains extremely limited.

Why Generic Substitution Fails for 3-(4-Chloro-3-methylphenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one: The Structural Determinants of Differentiation


Pentahydrocinnolin-5-ones are not a monolithic class amenable to generic interchange. The substitution pattern on the 3-aryl ring and the C7 position fundamentally alters physicochemical properties and predicted target engagement. For 3-(4-chloro-3-methylphenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one (CAS 1024547-41-8), the simultaneous presence of the electron-withdrawing 4-chloro substituent and the electron-donating 3-methyl group on the pendant phenyl ring creates a uniquely polarized aryl system that cannot be replicated by the des-chloro analog (7-methyl-3-(4-methylphenyl)-1,4,6,7,8-pentahydrocinnolin-5-one) or the des-methyl analog (3-(4-chlorophenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one) [1]. These modifications alter computed logP (XLogP3 = 3.5 for the target compound) and hydrogen-bonding capacity (1 HBD, 3 HBA), parameters that govern passive membrane permeability, solubility, and protein-binding site complementarity [1]. The single rotatable bond between the cinnoline core and the aryl substituent further restricts conformational freedom, meaning that even closely related analogs with halogen or methyl group exchanges will adopt meaningfully different conformational preferences in biological binding pockets. The evidence below quantifies these differentiating features to support informed selection or procurement decisions.

Quantitative Differentiation Evidence for 3-(4-Chloro-3-methylphenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one (CAS 1024547-41-8) vs. Closest Analogs


Computed Lipophilicity (XLogP3) as a Predictor of Membrane Permeability: Target Compound vs. Des-Chloro Analog

The target compound possesses a computed XLogP3 value of 3.5, reflecting the combined lipophilic contributions of the 4-chloro and 3-methyl substituents on the pendant phenyl ring [1]. In contrast, the des-chloro analog 7-methyl-3-(4-methylphenyl)-1,4,6,7,8-pentahydrocinnolin-5-one, which lacks the chlorine atom, has a predicted XLogP3 of approximately 3.0–3.2 based on structure–property relationships for analogous cinnoline derivatives [2]. This difference of ~0.3–0.5 log units translates to an estimated 2- to 3-fold higher predicted membrane partition coefficient for the chloro-methyl compound, a potentially meaningful distinction for assays where passive cellular permeability is a critical parameter [3]. This is a class-level inference based on well-established Hansch–Leo substituent constant contributions (πCl ≈ 0.71 vs. πH = 0.00) and represents the best available differentiation in the absence of direct experimental permeability data for this compound.

Lipophilicity Membrane Permeability Drug-like Properties ADME Prediction

Topological Polar Surface Area (TPSA) and Hydrogen Bond Capacity Differentiate Target Compound from Bromo Analog for CNS Exposure Prediction

The target compound exhibits a computed TPSA of 41.5 Ų, with 1 hydrogen bond donor and 3 hydrogen bond acceptors [1]. The structurally related 3-(4-bromophenyl)-7-methyl-2,6,7,8,4a-pentahydrocinnolin-5-one (CAS 1024074-57-4) shares an identical TPSA (41.5 Ų), as the halogen substitution does not alter the polar surface calculation . However, the bromo analog carries a significantly larger molecular weight (319.20 g/mol vs. 288.77 g/mol) and greater steric bulk at the para position (van der Waals volume: Br ≈ 26.5 cm³/mol vs. Cl ≈ 17.3 cm³/mol), which predicts differential steric interactions at target binding sites despite equivalent TPSA [2]. Both compounds fall below the commonly cited CNS drug-like TPSA threshold of 60–70 Ų [3], but the target compound's lower molecular weight and reduced steric demand may favor a broader spectrum of binding-site geometries. This is supporting evidence; direct comparative CNS exposure data are unavailable.

CNS Drug-like Properties Blood-Brain Barrier Penetration Polar Surface Area Drug Design

Rotatable Bond Count and Conformational Rigidity: Structural Preorganization Advantage Over Flexible Analogs

The target compound contains exactly 1 rotatable bond, corresponding to the single bond connecting the cinnoline core to the 4-chloro-3-methylphenyl substituent [1]. This near-zero conformational自由度 places the compound at the extreme low end of the rotatable bond count distribution for drug-like molecules (typical range: 2–8 for oral drugs) [2]. The des-chloro analog and bromo analog share this same 1-rotatable-bond architecture, offering no differentiation on this metric. However, when compared to more flexible cinnoline derivatives such as 7-phenyl-3-(3-trifluoromethylphenyl)-7,8-dihydro-6H-cinnolin-5-one, which can possess 2–3 rotatable bonds [3], the target compound's extreme conformational restriction predicts a lower entropic penalty upon target binding, potentially translating to improved binding affinity per unit enthalpy. This is a class-level inference; experimental ΔS binding measurements are not available.

Conformational Analysis Ligand Efficiency Entropic Binding Penalty Medicinal Chemistry

Electronic Substituent Effects: The Chloro–Methyl Aryl Pattern Creates Unique Electronic Polarization vs. Mono-Substituted Analogs

The 4-chloro-3-methyl substitution pattern on the pendant phenyl ring generates a unique electronic environment defined by the opposing inductive effects of chlorine (electron-withdrawing, σₘ = 0.37) and the ortho/para-directing methyl group (electron-donating, σₘ = -0.07) [1]. This combined substitution pattern yields a net Hammett sigma constant distinct from either the 4-chloro-only analog (3-(4-chlorophenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one) or the 4-methyl-only analog . The resulting aryl ring polarization influences π–π stacking interactions, halogen bonding potential (via the chlorine atom), and the electrostatic potential surface presented to biological targets. In the cinnoline class, substitutions at the 3-phenyl position have been shown to dramatically modulate biological activity profiles; for example, 3-phenyl-cinnoline analogs with varying aryl substitutions display IC₅₀ values spanning from nanomolar to micromolar ranges across D2/D3 dopamine receptors [2]. While no direct receptor binding data exist for the target compound, the electronic differentiation from mono-substituted analogs represents a class-level inference that is mechanistically well-grounded in physical organic chemistry principles.

Electronic Effects SAR Hammett Constants Receptor Binding

Commercial Availability and Minimum Order Quantities: Procurement Differentiation from In-Class Compounds

The target compound is available from Biosynth (Product ZQB54741) at quantities of 10 mg to 250 mg, with a lead time of 2–3 weeks and pricing of approximately €767.50–€768.00 per unit across all size brackets . AK Scientific (Product 5089FB) also lists the compound for procurement . In contrast, the closely related 7-methyl-3-(4-methylphenyl)-1,4,6,7,8-pentahydrocinnolin-5-one (des-chloro analog) and 3-(4-bromophenyl)-7-methyl-2,6,7,8,4a-pentahydrocinnolin-5-one (bromo analog) are listed by multiple vendors, with the bromo analog (CAS 1024074-57-4) showing broader availability across additional suppliers . The target compound's narrower supplier base and consistent inter-vendor pricing represent a procurement differentiator: it is a lower-competition sourcing target with predictable cost structure, but carries moderately longer lead times than some in-class analogs that may be maintained as stock items. This is supporting evidence for supply-chain decision-making.

Chemical Procurement Supply Chain Research Chemical Availability Compound Sourcing

Recommended Research and Industrial Application Scenarios for 3-(4-Chloro-3-methylphenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one (CAS 1024547-41-8)


Fragment-Based and Structure-Guided Drug Discovery Requiring Conformationally Constrained 3-Aryl-Cinnoline Scaffolds

The target compound's extreme conformational rigidity (1 rotatable bond), low molecular weight (288.77 g/mol), and favorable TPSA (41.5 Ų) [1] make it an ideal candidate for fragment-based drug discovery (FBDD) campaigns targeting CNS-penetrant or intracellular targets. Its single rotatable bond minimizes the entropic cost of binding, a parameter that can be experimentally quantified through isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) and compared head-to-head against more flexible cinnoline analogs. For structure-guided optimization, the unique 4-chloro-3-methyl aryl electronic profile provides a well-defined halogen bonding vector (via the chlorine atom) that can be exploited in co-crystallization studies with target proteins.

Structure–Activity Relationship (SAR) Expansion of 3-Phenyl-Cinnoline Libraries for Dopamine or Cannabinoid Receptor Targets

The cinnoline scaffold has demonstrated activity at dopamine D2/D3 receptors (IC₅₀ values from 1 to 1000+ nM) and cannabinoid CB2 receptors (IC₅₀ values in the nanomolar range) in patent literature [2]. The target compound, with its unique 4-chloro-3-methyl substitution, fills a specific gap in the SAR matrix that neither the 4-chloro-only nor 4-methyl-only analogs can occupy. Procurement of this compound enables systematic exploration of the combined steric and electronic effects at the 3-aryl position, which is the primary pharmacophore-modulating substituent in this series. Its predicted XLogP3 of 3.5 positions it within the optimal lipophilicity range (2–4) for CNS receptor targets.

Physicochemical Property Benchmarking and Computational Model Validation for the Pentahydrocinnolin-5-One Chemotype

Given the compound's well-defined computed properties (XLogP3 = 3.5, TPSA = 41.5 Ų, HBD = 1, HBA = 3) [1] and its structural similarity to a family of under-characterized pentahydrocinnolin-5-ones, it serves as an excellent reference standard for experimental validation of in silico ADME prediction models. Procurement at the 10–25 mg scale permits experimental determination of aqueous solubility (shake-flask method), logD (pH 7.4), plasma protein binding (equilibrium dialysis), and microsomal stability—data that are entirely absent from the public domain for this compound class. These experimentally measured values can then be used to calibrate QSPR models and improve predictive accuracy for the broader pentahydrocinnolin-5-one chemotype.

Chemical Biology Probe Development Leveraging Halogen Bonding for Target Engagement Selectivity

The presence of the 4-chloro substituent on the pendant aryl ring provides a defined halogen bonding donor site, a feature absent in the des-chloro analog. Halogen bonding between aryl chlorides and backbone carbonyl oxygens in protein binding pockets has been extensively documented and can contribute 1–3 kcal/mol to binding free energy [3]. For target identification (chemical proteomics) or target validation studies, the target compound can be functionalized via the cinnoline N–H or the ketone at position 5 to generate affinity probes or photoaffinity labels, with the chloro substituent serving as an orthogonal interaction handle that is not available in the 4-methyl or unsubstituted phenyl analogs. This scenario follows directly from the electronic differentiation evidence established in Section 3.

Quote Request

Request a Quote for 3-(4-Chloro-3-methylphenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.